molecular formula C17H18Cl3N3O2S B2976047 2-(2,4-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215609-31-6

2-(2,4-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2976047
CAS No.: 1215609-31-6
M. Wt: 434.76
InChI Key: CSDBKQDPYSMAPA-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a thienopyridine core, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps:

  • Formation of the Thienopyridine Core: : The initial step involves the cyclization of appropriate precursors to form the thienopyridine ring. This can be achieved through a series of condensation reactions, often using reagents like phosphorus oxychloride (POCl₃) and sulfur-containing compounds under controlled temperatures.

  • Introduction of the Benzamido Group: : The 2,4-dichlorobenzamido group is introduced via an amide coupling reaction. This step usually employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).

  • Ethyl Substitution: : The ethyl group is incorporated through alkylation reactions, often using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thienopyridine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reduction reactions can target the amide or the thienopyridine ring. Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorinated benzamido group. Reagents such as sodium methoxide (NaOMe) or potassium thiocyanate (KSCN) can be employed.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOMe in methanol or KSCN in acetone.

Major Products

    Oxidation: Oxidized derivatives of the thienopyridine ring.

    Reduction: Reduced amide or thienopyridine derivatives.

    Substitution: Substituted benzamido derivatives.

Scientific Research Applications

2-(2,4-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has a wide range of applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural complexity.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent.

    Ticlopidine: Similar in structure and function to clopidogrel, used to reduce the risk of stroke.

Uniqueness

2-(2,4-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thienopyridine derivatives. Its dichlorobenzamido group, in particular, enhances its binding affinity and specificity for certain molecular targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

2-[(2,4-dichlorobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2S.ClH/c1-2-22-6-5-11-13(8-22)25-17(14(11)15(20)23)21-16(24)10-4-3-9(18)7-12(10)19;/h3-4,7H,2,5-6,8H2,1H3,(H2,20,23)(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDBKQDPYSMAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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